molecular formula C12H19NO2 B12777682 (-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane CAS No. 43061-13-8

(-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane

Cat. No.: B12777682
CAS No.: 43061-13-8
M. Wt: 209.28 g/mol
InChI Key: NTJQREUGJKIARY-SECBINFHSA-N
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Description

(-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane: is a synthetic compound known for its psychoactive properties. It belongs to the class of phenethylamines and is structurally related to other well-known compounds such as mescaline and amphetamines. This compound has been studied for its potential effects on the central nervous system and its ability to induce altered states of consciousness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde.

    Formation of Nitroalkene: The aldehyde is reacted with nitroethane in the presence of a base such as ammonium acetate to form the corresponding nitroalkene.

    Reduction: The nitroalkene is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the amine.

Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its psychoactive nature and regulatory restrictions. large-scale synthesis would likely follow similar steps with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro group in the precursor stages or the amine group in the final compound.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The primary amine or secondary amine derivatives.

    Substitution: Various substituted phenethylamines depending on the substituents introduced.

Scientific Research Applications

Chemistry:

    Synthesis of Analogues: Researchers use this compound as a starting point to synthesize analogues with varying psychoactive properties.

Biology:

    Neurotransmitter Studies: It is used to study the effects on neurotransmitter systems, particularly serotonin and dopamine pathways.

Medicine:

    Psychopharmacology: Investigated for potential therapeutic uses in treating mental health disorders, though its psychoactive nature limits its clinical application.

Industry:

    Chemical Probes: Utilized as a chemical probe to understand receptor binding and activation mechanisms.

Mechanism of Action

Molecular Targets and Pathways:

    Serotonin Receptors: The compound primarily targets serotonin receptors, particularly the 5-HT2A receptor, which is associated with its hallucinogenic effects.

    Dopamine Receptors: It also affects dopamine receptors, contributing to its stimulant properties.

    Pathways: The activation of these receptors leads to altered neurotransmitter release and changes in perception, mood, and cognition.

Comparison with Similar Compounds

    Mescaline: Another phenethylamine with similar hallucinogenic properties but a different substitution pattern on the aromatic ring.

    2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar structure but with an ethyl group instead of a methyl group, leading to different potency and effects.

    3,4-Methylenedioxyamphetamine (MDA): Shares the phenethylamine backbone but has a methylenedioxy group, resulting in distinct psychoactive effects.

Uniqueness:

    Potency: (-)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is known for its high potency and strong psychoactive effects compared to some of its analogues.

    Receptor Affinity: It has a unique binding profile, particularly its high affinity for the 5-HT2A receptor, which distinguishes it from other compounds in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

43061-13-8

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine

InChI

InChI=1S/C12H19NO2/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3/h5,7,9H,6,13H2,1-4H3/t9-/m1/s1

InChI Key

NTJQREUGJKIARY-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1OC)C[C@@H](C)N)OC

Canonical SMILES

CC1=CC(=C(C=C1OC)CC(C)N)OC

Origin of Product

United States

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